N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- Cycloheptyl group at the N4 position.
- 4-Fluorophenyl substitution at the 7-position.
- Phenyl group at the 5-position.
This scaffold is part of a broader class of pyrrolopyrimidines, which are known for their structural similarity to purines and nucleosides, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C25H25FN4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-cycloheptyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25FN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29) |
InChI Key |
RHMUZGQKIMMICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Heating 4-chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with cycloheptylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C facilitates chloride displacement. For analogous compounds, reactions with amines in n-butanol under reflux for 24–48 hours achieve yields of 30–84%. Potassium carbonate or cesium carbonate may enhance reactivity by deprotonating the amine.
Buchwald-Hartwig Amination
Palladium catalysis offers superior regioselectivity for challenging substrates. Using Pd(dppf)Cl2 (5 mol%) and cesium carbonate in isopropyl alcohol/water (2:1) at 100°C, aryl chlorides undergo coupling with amines. This method, though lower yielding (19% in some cases), avoids side reactions associated with harsh SNAr conditions.
Introduction of Aryl Groups at Positions 5 and 7
Suzuki-Miyaura Coupling for Position 7
The 4-fluorophenyl group at position 7 is introduced via Suzuki coupling. A bromo or iodo substituent at this position reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate in dioxane/water (3:1) at 80°C. Yields for similar couplings range from 50–75%, depending on steric and electronic factors.
Direct Arylation at Position 5
Position 5 is functionalized with phenyl through direct C–H arylation. Using Pd(OAc)2 and XPhos in toluene at 120°C, the pyrrolo[2,3-d]pyrimidine core couples with iodobenzene to install the phenyl group. This method bypasses pre-halogenation steps, streamlining synthesis.
Optimization of Reaction Conditions
Key Observations :
-
Solvent Choice : Polar solvents (e.g., n-butanol) improve amine solubility in SNAr reactions.
-
Catalyst Loading : Higher Pd concentrations (5–10 mol%) enhance coupling efficiency but increase costs.
-
Temperature Control : Excessive heat (>100°C) degrades sensitive intermediates, necessitating precise thermal management.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various downstream effects, such as the attenuation of proinflammatory cytokine and chemokine gene expression .
Comparison with Similar Compounds
Variations at the N4 Position
Key Observations :
- The cycloheptyl group in the target compound introduces a bulky, aliphatic substituent, which may enhance lipophilicity and membrane permeability compared to aromatic N4 groups (e.g., benzyl or substituted phenyl) .
- Substituted phenyl groups at N4 (e.g., 3-chloro-4-methoxyphenyl in K405-1049) are associated with enhanced target affinity due to electronic effects .
Variations at the 5- and 7-Positions
Key Observations :
- The 4-fluorophenyl group at the 7-position in the target compound may improve binding to hydrophobic pockets in target proteins compared to unsubstituted or methylphenyl analogs .
- Halogenated derivatives (e.g., bromine or fluorine) are frequently employed to optimize pharmacokinetics and target engagement .
Functional Group Additions and Modifications
Biological Activity
N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and the results of various studies.
Chemical Structure and Properties
The compound has a molecular formula of C_{25}H_{26}F_{N}_{5} and a molecular weight of 398.5 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role as a pharmacophore in various therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notable mechanisms include:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which could disrupt processes like cell proliferation and survival.
- Antiparasitic Activity : Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays showed promising results for compounds with similar structures .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related derivatives:
| Compound Name | Target | Ki (nM) | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | PTR1 | <50 | 0.16 | Effective against T. b. brucei |
| 5-phenyl-6-(4-fluorophenyl)pyrrolopyrimidine | MDM2 | <1 | Not reported | High affinity and potent cellular activity |
| 4-(azepan-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | Lck | <1 | Not reported | Potent inhibitor of Lck isoforms |
Case Studies
- Antiparasitic Efficacy : A study by Khalaf et al. (2014) demonstrated that derivatives similar to this compound showed significant inhibition against Trypanosoma brucei in culture. The compound exhibited an IC50 value of 0.16 μM, indicating potent antiparasitic activity .
- MDM2 Inhibition : Research highlighted the potential of this class of compounds as MDM2 inhibitors, which are crucial in cancer therapy due to their role in regulating p53 tumor suppressor activity. The compound demonstrated high affinity towards MDM2 with a Ki value less than 1 nM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with halogenated intermediates (e.g., 4-chloro-pyrrolopyrimidine cores). Key steps include:
- Substitution : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine with cycloheptylamine under Buchwald-Hartwig conditions for C-N bond formation .
- Suzuki Coupling : Introducing aryl groups (e.g., 4-fluorophenyl) via palladium-catalyzed cross-coupling .
- Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to enhance yields. Monitor purity via HPLC and TLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and absence of impurities (e.g., δ 8.25 ppm for pyrrolopyrimidine protons) .
- HRMS : Confirm molecular weight (e.g., [M+H] calc. 725.3323, found 725.3322) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration verification (if applicable) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Kinase Inhibition : Use fluorescence polarization assays to measure IC against adenosine kinases (e.g., ADK) or calcium-dependent protein kinases (CDPK1) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolopyrimidine core) influence target binding affinity and selectivity?
- SAR Insights :
- 4-Fluorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., adenosine kinase inhibition by GP-3269) .
- Cycloheptylamine : Increases steric bulk, potentially improving selectivity over related enzymes (e.g., CDPK1 vs. human kinases) .
- Phenyl at Position 5 : Stabilizes π-π stacking with aromatic residues in target proteins .
Q. How can contradictory data on inhibitory activity across studies be resolved?
- Approach :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ionic strength) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity .
- Structural Analysis : Compare co-crystal structures of analogs bound to targets to explain potency differences .
Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
- Metabolic Stability : Assess hepatic microsomal turnover; modify labile sites (e.g., replace metabolically vulnerable substituents) .
- Formulation : Use nanocarriers (liposomes) or cyclodextrin complexes to improve plasma half-life .
Data Contradiction Analysis
Q. Why do similar pyrrolopyrimidine derivatives show divergent activities against CDPK1 and human kinases?
- Hypothesis : Subtle differences in the ATP-binding pocket topology (e.g., TgCDPK1 vs. human SRC kinase) lead to selectivity.
- Validation :
- Mutagenesis Studies : Replace key residues in CDPK1 (e.g., gatekeeper mutations) and measure inhibitor sensitivity .
- Computational Docking : Compare binding modes using homology models and MD simulations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
